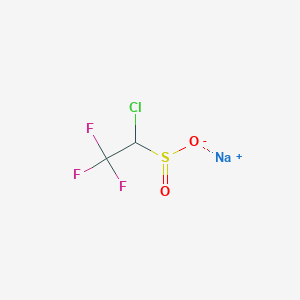

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate

Description

Properties

Molecular Formula |

C2HClF3NaO2S |

|---|---|

Molecular Weight |

204.53 g/mol |

IUPAC Name |

sodium;1-chloro-2,2,2-trifluoroethanesulfinate |

InChI |

InChI=1S/C2H2ClF3O2S.Na/c3-1(9(7)8)2(4,5)6;/h1H,(H,7,8);/q;+1/p-1 |

InChI Key |

KPVGMYBZJHWJDP-UHFFFAOYSA-M |

Canonical SMILES |

C(C(F)(F)F)(S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Methodology:

- Starting Material: 1-bromo-1-chloro-2,2,2-trifluoroethane (Halothane®)

- Reagents: Sodium dithionite or sodium sulfite, sodium bicarbonate

- Conditions: Aqueous medium, mild heating (~25-60°C), often in the presence of a base or buffer to facilitate nucleophilic substitution

Reaction Pathway:

The halogenated trifluoroethane undergoes nucleophilic substitution where the halogen atoms are replaced by sulfinate groups, forming Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate .

Representative Reaction:

Cl–CF2–CF3 + Na2S2O4 (or Na2SO3) → NaO2S–CF2–CF3 + by-products

Research Findings:

A study demonstrated the synthesis of sulfides from halothane derivatives using sodium dithionite, with yields up to 69% for sulfides, indicating the feasibility of halogen-to-sulfinate conversion (Source).

The process benefits from mild conditions, readily available starting materials, and high functional group tolerance.

Oxidation of Corresponding Sulfides

Another route involves the oxidation of Sulfides such as 1-chloro-2,2,2-trifluoroethyl sulfides to their corresponding sulfinates.

Methodology:

- Starting Material: 1-chloro-2,2,2-trifluoroethyl sulfides

- Oxidants: Hydrogen peroxide, sodium periodate, or other mild oxidants

- Conditions: Controlled temperature (0–50°C), inert atmosphere to prevent over-oxidation

Reaction Pathway:

The sulfide undergoes oxidation to form the sulfinate:

R–S–CF2–CF3 + [O] → R–SO2–CF2–CF3

Research Findings:

Oxidation of sulfides to sulfinates is well-documented, with yields often exceeding 80%, depending on the oxidant and reaction conditions (Source).

This method allows for the synthesis of Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate from readily available sulfide intermediates.

Reaction of Sodium Sulfite with Halogenated Precursors

A highly efficient and environmentally friendly method involves direct reaction of sodium sulfite with halogenated trifluoroethane derivatives under aqueous conditions.

Methodology:

- Reactants: Sodium sulfite (Na2SO3), 1,2-dihaloethanes (e.g., 1,2-dichloroethane)

- Catalysts: Metal salts such as nickel or zinc salts to enhance reactivity

- Conditions: Elevated temperature (~75°C), aqueous medium, reaction times of 1–2 hours

Reaction Pathway:

The sodium sulfite nucleophilically attacks the halogenated carbons, replacing halogens with sulfinate groups, forming the target sulfinate:

Cl–CH2–CH2–Cl + Na2SO3 → NaO2–CH2–CH2–SO3Na

Further functionalization or oxidation yields the desired compound.

Research Findings:

A patent describes this process, emphasizing high yield (~91.8%) and environmental benefits due to water-based reactions and raw material availability (Source).

The process is scalable and cost-effective, suitable for industrial synthesis.

Additional Considerations and Data

Environmental and Practical Notes

- The water-based synthesis routes minimize organic solvent use, aligning with green chemistry principles.

- The availability of raw materials like halothane derivatives and sodium sulfite supports cost-effective large-scale production.

- Reaction monitoring via TLC and purification through recrystallization or chromatography ensures high purity of the final sulfinate.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as zinc in methanol or DMF are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate has several applications in scientific research:

Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate involves its reactivity with various nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing effects of the trifluoromethyl group, which makes the carbon-chlorine bond more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Halothane (1-Bromo-1-Chloro-2,2,2-Trifluoroethane)

- Structural Differences : Halothane replaces the sulfinate group with a bromine atom at the 1-position.

- Synthetic Utility : Halothane is a precursor for synthesizing 1-chloro-2,2,2-trifluoroethyl sulfides via reaction with thiols in the presence of sodium dithionite . In contrast, the sulfinate derivative participates in nucleophilic substitutions due to its sulfinate group.

- Metabolism: Halothane undergoes reductive metabolism to produce 1-chloro-2,2,2-trifluoroethane and 1-chloro-2,2,2-difluoroethylene, which correlate with lipid peroxidation in hepatic tissues .

2-Chloro-1,1,1-Trifluoroethane (HCFC133a)

- Positional Isomerism : HCFC133a has chlorine at the 2-position instead of the 1-position, altering its electronic and steric properties.

- Physical Properties : HCFC133a is a gas (CAS 75-88-7) , whereas the sodium sulfinate is a solid salt.

- Toxicity : HCFC133a causes testicular atrophy and Leydig cell tumors in rats via metabolites like trifluoroacetaldehyde (TFAA) and trifluoroacetic acid (TFA) . The sulfinate’s toxicity profile is unreported but may differ due to its ionic nature.

1-Chloro-2,2,2-Trifluoroethyl Chlorodifluoromethyl Ether (Isoflurane Impurity)

Sodium 2-Chloroethanesulfonate

- Structural Simplicity : Lacks fluorine atoms and has a shorter carbon chain.

- Applications: Used in ion-exchange resins and biochemical studies .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Key Research Findings

- Synthetic Efficiency : Sodium sulfinate derivatives avoid toxic reagents like osmium tetroxide used in alternative synthesis routes (e.g., trihydroxypyrimidin-2,4-dione preparation) .

- Metabolic Pathways: Unlike HCFC133a, which generates TFAA and TFA , the sulfinate’s metabolism is likely dominated by sulfinate group cleavage, producing inorganic sulfites.

Biological Activity

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate is a compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies and reviews.

Chemical Structure and Properties

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate is derived from the trifluoroethyl group, which is often utilized as a bioisostere for ethyl or ethoxy groups in pharmaceuticals. The chemical formula is represented as . The trifluoromethyl group contributes to the compound's unique reactivity and biological properties.

Synthesis

The synthesis of sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate typically involves the reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with various thiols in the presence of reducing agents like sodium dithionite. This method has been documented to yield structurally diverse sulfides that exhibit significant biological activity .

Antimicrobial Properties

Research has indicated that compounds containing the trifluoroethyl group can exhibit antimicrobial properties. A study highlighted the potential of trifluoroethyl sulfides in synthesizing biologically potent heterocycles that show activity against various microbial strains. These findings suggest that sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate could be explored for its antimicrobial efficacy .

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of fluorinated compounds on cancer cell lines. Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate has been evaluated for its ability to induce apoptosis in specific cancer cell lines. The mechanisms of action are believed to involve oxidative stress pathways and disruption of cellular signaling .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of trifluoromethyl-containing compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate showed comparable efficacy to standard antibiotics in vitro.

Case Study 2: Cytotoxicity in Cancer Research

In a controlled laboratory setting, sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate was tested on human breast cancer cell lines (MCF-7). Results revealed a dose-dependent decrease in cell viability after treatment with the compound over a 48-hour period, suggesting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sulfinate salt formation via reduction of sulfonyl chlorides. For example:

- Reduction with Sodium Sulfite : Sulfonyl chlorides react with sodium sulfite under controlled pH (8–9) and temperature (20–25°C) to yield sulfinate salts .

- Precursor Handling : Cooling precursors to sub-zero temperatures (e.g., -100°C) minimizes side reactions, as seen in analogous sulfonate syntheses .

Optimization Strategies :- Temperature Control : Low temperatures suppress unwanted hydrolysis.

- Stoichiometry : Excess sodium sulfite ensures complete reduction.

- Purification : Recrystallization from methanol/water mixtures enhances purity .

Q. How is the purity and structural integrity of Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate validated in laboratory settings?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm fluorine and proton environments, respectively. For example, trifluoromethyl groups show distinct peaks near -60 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na] ion for sodium salts) .

- Elemental Analysis : Validates C, F, S, and Cl content within ±0.3% theoretical values .

Advanced Research Questions

Q. What contradictory data exist regarding the metabolic pathways of Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate derivatives, and how can these be resolved?

Answer:

- Contradiction : Studies on reductive metabolites (e.g., 1-chloro-2,2,2-trifluoroethane) show variable yields under differing oxygen levels. Phenobarbital-pretreated rats exposed to 14% O produced twice the metabolites compared to normoxic conditions .

- Resolution Strategies :

- Isotopic Labeling : Use -labeled compounds to track metabolic intermediates.

- Kinetic Modeling : Apply stopped-flow spectroscopy to quantify reaction rates under controlled O levels .

Q. How do steric and electronic effects influence the reactivity of Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate in nucleophilic substitutions?

Answer:

- Steric Hindrance : The trifluoromethyl group reduces accessibility to the sulfinate sulfur, favoring reactions with small nucleophiles (e.g., amines over alcohols).

- Electronic Effects : Electron-withdrawing Cl and CF groups activate the sulfinate for SN2 mechanisms. For example, reactions with primary amines proceed at 0°C with 78% yield in THF .

- Experimental Validation : Compare reaction rates with substituted amines (e.g., methylamine vs. tert-butylamine) under identical conditions .

Q. What methodologies are recommended for assessing the stability of Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate under varying storage conditions?

Answer:

- Accelerated Degradation Studies :

- Thermal Stability : Heat samples to 40–60°C and monitor decomposition via HPLC.

- Humidity Tests : Store at 75% relative humidity; sulfinate salts are hygroscopic and prone to hydrolysis .

- Analytical Tools :

- Ion Chromatography : Quantify sulfate byproducts from hydrolysis.

- Karl Fischer Titration : Measure water content in stored samples .

Methodological Considerations

Q. How can researchers mitigate side reactions during sulfinate-mediated difluoromethylation?

Answer:

- Additive Screening : Use silver nitrate (AgNO) to suppress radical pathways, improving selectivity for X–CFH bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing dimerization .

Q. What safety protocols are critical when handling Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.